molecular formula C11H15BrN2O3 B072973 Butallylonal CAS No. 1142-70-7

Butallylonal

货号: B072973
CAS 编号: 1142-70-7
分子量: 303.15 g/mol
InChI 键: FWZMBTIUIQUJFF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

丁烯巴比妥是一种巴比妥类衍生物,诞生于 20 世纪 20 年代。它具有镇静作用,主要用作兽医麻醉剂。 丁烯巴比妥在作用方面被认为与戊巴比妥相似,但作用时间更长,被归类为中效巴比妥类药物,而不是短效巴比妥类药物 .

准备方法

合成路线和反应条件: 丁烯巴比妥,化学名称为 5-仲丁基-5-(β-溴烯丙基)巴比妥酸,可以通过多步合成方法合成,涉及巴比妥酸与适当烷基化剂的反应。合成通常包括以下步骤:

    巴比妥酸衍生物的形成: 巴比妥酸在碱性条件下与仲丁基溴反应生成 5-仲丁基巴比妥酸。

    烷基化: 然后,在碱的存在下,将 5-仲丁基巴比妥酸与 β-溴烯丙基溴反应生成丁烯巴比妥。

工业生产方法: 丁烯巴比妥的工业生产遵循类似的合成路线,但规模更大,反应条件经过优化,以确保高产率和高纯度。 该工艺涉及使用大型反应器、精确的温度控制以及高效的提纯技术来分离最终产物 .

化学反应分析

反应类型: 丁烯巴比妥会发生各种化学反应,包括:

    氧化: 丁烯巴比妥可以被氧化生成相应的羧酸。

    还原: 丁烯巴比妥的还原会导致醇衍生物的形成。

    取代: 丁烯巴比妥中的溴原子可以用其他亲核试剂取代,例如羟基或氨基。

常用试剂和条件:

    氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

    还原: 使用锂铝氢化物或硼氢化钠等还原剂。

    取代: 亲核取代反应通常涉及氢氧化钠或氨等试剂。

主要形成的产物:

科学研究应用

丁烯巴比妥已用于各种科学研究应用,包括:

    化学: 作为研究巴比妥酸化学和反应性的模型化合物。

    生物学: 研究其对生物系统的影响,特别是其镇静和麻醉特性。

    医学: 探索其作为镇静催眠剂的潜在治疗用途。

    工业: 用于兽医麻醉剂和镇静剂的开发.

作用机制

丁烯巴比妥通过抑制中枢神经系统发挥作用。它通过与 GABA-A 受体结合,增强 γ-氨基丁酸 (GABA)(一种抑制性神经递质)的活性。这种结合增加了氯离子流入神经元,导致超极化和神经元兴奋性降低。 结果是镇静和催眠作用 .

类似化合物:

    戊巴比妥: 一种短效巴比妥类药物,具有类似的镇静特性,但作用时间较短。

    苯巴比妥: 一种长效巴比妥类药物,主要用作抗惊厥药。

    司可巴比妥: 另一种短效巴比妥类药物,作用迅速。

丁烯巴比妥的独特性: 丁烯巴比妥在作用时间的中等程度上是独一无二的,使其适合在需要长时间镇静而不需要长效巴比妥类的长期作用的情况下使用。 它的化学结构,包含一个 β-溴烯丙基,也使其与其他巴比妥类药物有所区别 .

相似化合物的比较

    Pentobarbital: A short-acting barbiturate with similar sedative properties but shorter duration of action.

    Phenobarbital: A long-acting barbiturate used primarily as an anticonvulsant.

    Secobarbital: Another short-acting barbiturate with rapid onset of action.

Uniqueness of Butallylonal: this compound is unique in its intermediate duration of action, making it suitable for applications where prolonged sedation is required without the extended effects of long-acting barbiturates. Its chemical structure, featuring a beta-bromoallyl group, also distinguishes it from other barbiturates .

属性

IUPAC Name

5-(2-bromoprop-2-enyl)-5-butan-2-yl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3/c1-4-6(2)11(5-7(3)12)8(15)13-10(17)14-9(11)16/h6H,3-5H2,1-2H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZMBTIUIQUJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871829
Record name Butallylonal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142-70-7
Record name 5-(2-Bromo-2-propen-1-yl)-5-(1-methylpropyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butallylonal [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butallylonal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-bromoallyl)-5-(1-methylpropyl)-1H,3H,5H-pyrimidine-2,4,6-trione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTALLYLONAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H223WHY93B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does Pernocton exert its sedative and hypnotic effects?

A: Pernocton, like other barbiturates, acts by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system [, , ]. GABA is a neurotransmitter that reduces neuronal excitability. Pernocton binds to specific sites on the GABAA receptor, increasing the duration of chloride ion channel opening, leading to hyperpolarization of neurons and reduced neuronal firing [, , ]. This results in a decrease in central nervous system activity, leading to sedation and, at higher doses, hypnosis.

Q2: What are the downstream effects of Pernocton's interaction with GABA receptors?

A2: The enhanced GABAergic inhibition caused by Pernocton leads to a range of downstream effects, including:

  • Sedation: Reduced anxiety and relaxation [, , , ]
  • Hypnosis: Induction of sleep [, , , , , ]
  • Amnesia: Impairment of memory formation [, , ]
  • Anticonvulsant activity: Suppression of seizures [, ]
  • Respiratory depression: Decreased breathing rate and depth [, , , ]
  • Cardiovascular depression: Reduced heart rate and blood pressure [, , , ]

Q3: What is the molecular formula and weight of Pernocton?

A: The molecular formula of Pernocton is C11H15BrN2O3, and its molecular weight is 303.16 g/mol [].

Q4: Is there spectroscopic data available for Pernocton?

A: While the provided research papers do not delve into detailed spectroscopic analysis, specific spectroscopic techniques like NMR and IR spectroscopy would be valuable tools for structural elucidation and characterization of Pernocton [].

Q5: What is known about the stability of Pernocton under different conditions?

A: Pernocton is known to be sensitive to light and should be stored in light-resistant containers []. Additionally, as a sodium salt, it is hygroscopic and should be protected from moisture. Further research on its stability in various solvents and at different pH levels would provide a more comprehensive understanding of its stability profile.

A5: The provided research papers primarily focus on Pernocton's pharmacological properties and clinical applications as a sedative and hypnotic. Therefore, they do not provide information on its catalytic properties, computational modeling, SHE regulations, or specific analytical methods beyond its quantification in biological samples.

Q6: How do structural modifications to the Pernocton molecule affect its activity?

A6: While the provided research doesn't extensively cover the SAR of Pernocton, it's important to note that barbiturates, in general, exhibit a relationship between their structure and pharmacological activity.

  • Lipophilicity: Increasing the length or branching of alkyl side chains generally enhances lipophilicity, which correlates with faster onset of action and shorter duration of action [, , ].
  • Substitutions at position 5: Introducing various substituents at the 5-position of the barbituric acid ring can significantly alter potency, duration of action, and even introduce novel pharmacological effects [, , ]. For instance, the presence of a bromine atom in Pernocton influences its potency and duration of action compared to other barbiturates.

Q7: What are the formulation strategies employed to enhance Pernocton's stability and bioavailability?

    Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Pernocton?

    A:

    • Absorption: Pernocton is rapidly absorbed following intravenous administration, leading to a rapid onset of action [, , ].
    • Distribution: It readily crosses the blood-brain barrier, explaining its central nervous system effects [, ].
    • Metabolism: Pernocton is primarily metabolized in the liver [, , ].
    • Excretion: Approximately 65% of Pernocton is excreted in the urine, with the remainder excreted in bile or feces [].

    Q9: Are there differences in Pernocton's pharmacokinetics based on sex?

    A: Yes, research has shown that female rats are significantly more sensitive to the effects of Pernocton compared to male rats []. This difference manifests as a longer duration of sleep and a higher mortality rate in females at the same dose. This highlights the importance of considering sex as a biological variable in pharmacological studies.

    Q10: What are the in vivo models used to study Pernocton's effects?

    A: Researchers have employed various animal models, including rats [, ] and rabbits [], to investigate the pharmacological effects of Pernocton. These studies have provided insights into its sedative, hypnotic, and anticonvulsant properties, as well as its potential toxicity.

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。